N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrazole ring, a pyrazine ring, and a furan ring . Pyrazole and pyrazine are both nitrogen-containing heterocycles, which are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, pyrazine, and furan rings, along with the amide functional group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Theoretical Calculations
N-((3-(1-Methyl-1H-Pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is explored in the synthesis of heterocyclic compounds. The study by Yıldırım and Kandemirli (2005) focuses on the synthesis of 1H-pyrazole-3-carboxamide derivatives and their theoretical calculations using the AM1 method. This research is significant for understanding the electronic structures of the reactants and products involved in these reactions (Yıldırım & Kandemirli, 2005).
Synthesis of Pyrazole Derivatives
Ilhan, Sarıpınar, and Akçamur (2005) investigate the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. This involves the reaction of furan-2,3-diones with various hydrazines. Such research is essential for the development of novel pyrazole derivatives, which can have diverse applications in pharmaceutical and chemical industries (Ilhan, Sarıpınar, & Akçamur, 2005).
Applications in Fungicide Development
Research by Masatsugu et al. (2010) discusses the structure-activity relationships of various carboxamide fungicides, including pyrazine-3-carboxamides and furan-3-carboxamides. This study is significant for understanding the potential of these compounds in developing effective fungicides for agricultural purposes (Masatsugu et al., 2010).
Novel Synthesis for Potential Fungicides
Kołodziejczyk et al. (2009) present an efficient synthesis of novel N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides, starting from furan-3-carboxylic acid. This research provides innovative strategies for synthesizing potential fungicides, contributing to the development of new agricultural chemicals (Kołodziejczyk et al., 2009).
Antimicrobial and Anticancer Activities
Zaki, Al-Gendey, and Abdelhamid (2018) explore the synthesis of various compounds with a backbone of chalcones, including those containing furan derivatives. Their research assesses the antimicrobial and anticancer activities of these compounds, highlighting their potential therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSKTYOBPNIQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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